N,N-diethyl-3-methyl-4-nitrosoaniline

説明

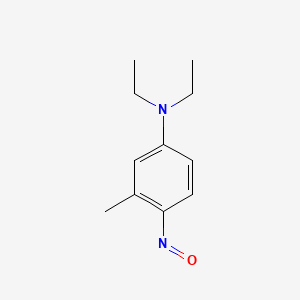

N,N-Diethyl-3-methyl-4-nitrosoaniline (hypothetical structure based on nomenclature) is a nitroso-substituted aromatic amine. These compounds feature a nitroso (–NO) group para to the N,N-dialkylamino group on a benzene ring. Key applications include use as intermediates in organic synthesis, catalysts, or substrates in rearrangement reactions ().

特性

CAS番号 |

6442-10-0 |

|---|---|

分子式 |

C11H16N2O |

分子量 |

192.26 g/mol |

IUPAC名 |

N,N-diethyl-3-methyl-4-nitrosoaniline |

InChI |

InChI=1S/C11H16N2O/c1-4-13(5-2)10-6-7-11(12-14)9(3)8-10/h6-8H,4-5H2,1-3H3 |

InChIキー |

IXKRLNGTKXUSEI-UHFFFAOYSA-N |

正規SMILES |

CCN(CC)C1=CC(=C(C=C1)N=O)C |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

N,N-Dialkyl-4-Nitrosoanilines

N,N-Diethyl-4-Nitrosoaniline

- Molecular Formula : C₁₀H₁₄N₂O

- Molecular Weight : 178.23 g/mol ()

- Synthesis : Likely via nitrosation of N,N-diethylaniline under acidic conditions (analogous to ).

N,N-Dimethyl-4-Nitrosoaniline

- Molecular Formula : C₈H₁₀N₂O

- Molecular Weight : 150.18 g/mol ()

- Key Features : Methyl groups reduce steric hindrance, facilitating hydrogen bonding and π-π interactions (e.g., forms molecular complexes with other aromatic amines, ).

- Reactivity : Undergoes Fischer–Hepp rearrangement in acidic media, yielding 4-nitroso derivatives ().

Comparative Table :

| Property | N,N-Diethyl-4-Nitrosoaniline | N,N-Dimethyl-4-Nitrosoaniline |

|---|---|---|

| Molecular Formula | C₁₀H₁₄N₂O | C₈H₁₀N₂O |

| Molecular Weight (g/mol) | 178.23 | 150.18 |

| Substituents | N,N-diethyl | N,N-dimethyl |

| Lipophilicity | Higher (ethyl groups) | Lower (methyl groups) |

| Key Interactions | Reduced H-bonding capacity | Strong π-π and H-bonding |

Substituted Nitrosoanilines from Aromatic Nucleophilic Substitution

details nitrosoanilines with diverse substituents (e.g., chloro, methoxy, pyrrolidinyl). Examples include:

- 3-Chloro-N-(4-ethoxyphenyl)-5-methoxy-2-nitrosoaniline (2d)

- Melting Point : 148–150°C (varies with substituents).

- Key Feature : Electron-withdrawing groups (e.g., Cl) increase stability but reduce reactivity in electrophilic substitutions.

- N1-Butyl-N3-(4-chlorophenyl)-4-nitrosobenzene-1,3-diamine (2c)

- Synthesis : Achieved via nucleophilic substitution with 75% yield.

- Key Feature : Bulky substituents (butyl, chlorophenyl) hinder crystallization, lowering melting points compared to simpler analogs.

Comparative Reactivity :

Nitrosamines vs. Nitrosoanilines

While N-nitrosodimethylamine (NDMA , CAS 62-75-9, ) is structurally distinct (nitroso attached to aliphatic amine), it highlights critical differences:

- Toxicity: NDMA is a potent carcinogen (), whereas nitrosoanilines (nitroso on aromatic ring) lack extensive toxicological data but are presumed less hazardous.

- Reactivity : NDMA undergoes denitrosation via nucleophilic attack (), whereas nitrosoanilines participate in electrophilic aromatic substitutions or rearrangements.

Key Research Findings

Fischer–Hepp Rearrangement :

- N-Methyl-N-nitrosoanilines (e.g., 3-methoxy-N-methyl-N-nitrosoaniline) rearrange intramolecularly to para-nitroso derivatives in >85% yield under acidic conditions (). Ethyl substituents may slow this process due to steric effects.

Hydrogen Bonding and Crystallization :

- N,N-Dimethyl-4-nitrosoaniline forms stable molecular complexes via H-bonding and π-π stacking (). Diethyl analogs likely exhibit weaker interactions due to steric bulk.

Synthetic Yields :

- Substituted nitrosoanilines with electron-donating groups (e.g., methoxy) achieve higher yields (75–90%) compared to halogenated derivatives ().

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N,N-diethyl-3-methyl-4-nitrosoaniline, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via electrophilic aromatic nitrosation of N,N-diethyl-3-methylaniline using sodium nitrite (NaNO₂) under acidic conditions (e.g., HCl or H₂SO₄). Temperature control (0–5°C) minimizes side reactions like oxidation or over-nitrosation. Post-synthesis purification via recrystallization (using ethanol/water mixtures) improves yield and purity. Characterization requires ¹H/¹³C NMR to confirm substitution patterns and HRMS to verify molecular weight .

- Data Optimization : Varying acid strength (e.g., HCl vs. H₂SO₄) and stoichiometric ratios of NaNO₂ can resolve yield discrepancies. For example, excess nitrosating agent may degrade the nitroso group, reducing yields below 70% .

Q. How can researchers validate the structural integrity of This compound post-synthesis?

- Analytical Workflow :

Spectroscopy : NMR detects para-substitution via aromatic proton splitting (δ 7.2–8.5 ppm for nitroso-adjacent protons) and diethyl/methyl group signals (δ 1.2–1.5 ppm for CH₃, δ 3.4–3.8 ppm for N-CH₂).

Mass Spectrometry : HRMS should match the molecular ion [M+H]⁺ at m/z 207.1364 (C₁₁H₁₆N₂O⁺). Deviations >2 ppm indicate impurities.

Melting Point : Compare with literature values (if available) to confirm crystallinity .

Q. What are the key stability considerations for handling This compound in laboratory settings?

- Degradation Risks : Nitroso compounds are light- and heat-sensitive. Store at 0–6°C in amber vials under inert gas (N₂/Ar).

- Decomposition Pathways : Acidic or basic conditions may trigger denitrosation (releasing NO) or rearrangement (e.g., Fischer–Hepp mechanism). Monitor via UV-Vis spectroscopy (λmax ~450 nm for nitroso group) during storage .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the crystallographic properties of This compound?

- Structural Analysis : Single-crystal X-ray diffraction reveals hydrogen bonding between the nitroso oxygen and adjacent amine protons (bond length ~2.8–3.2 Å). π-π stacking between aromatic rings (3.4–3.6 Å spacing) stabilizes layered crystal packing. Computational modeling (DFT) can predict these interactions and guide co-crystal design for enhanced stability .

Q. What mechanistic insights explain contradictions in denitrosation kinetics under varying nucleophilic conditions?

- Kinetic Profiling : In aqueous acid, denitrosation competes with rearrangement. Added nucleophiles (e.g., SCN⁻, Br⁻) accelerate denitrosation via bimolecular attack on the protonated nitroso group, reducing rearrangement yields. Rate constants (k) increase linearly with nucleophile concentration, while rearrangement remains first-order and nucleophile-independent. This supports an intramolecular rearrangement mechanism for the nitroso group .

Q. Can This compound serve as a redox cofactor in enzymatic systems, similar to its dimethyl analogs?

- Biochemical Relevance : Structural analogs like N,N'-dimethyl-4-nitrosoaniline act as substrates for NADP(H)-dependent oxidoreductases in methylotrophic bacteria. The diethyl variant’s bulkier substituents may alter binding affinity. Test via enzyme assays (e.g., Amycolatopsis methanolica methanol dehydrogenase) with UV-Vis monitoring of NADPH oxidation at 340 nm. Compare kinetic parameters (Kₘ, Vₘₐₓ) to dimethyl analogs .

Q. What advanced chromatographic techniques resolve co-elution challenges in analyzing nitrosoaniline derivatives?

- Separation Strategy : Use HPLC-MS/MS with a C18 column and ion-pairing agents (e.g., 0.1% formic acid) to enhance resolution. For trace analysis, employ GC-ECD with derivatization (e.g., silylation) to improve volatility. Cross-validate with 2D-NMR (HSQC, HMBC) to confirm peak assignments in complex mixtures .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for This compound?

- Root Causes : Variations arise from polymorphic forms (e.g., metastable vs. stable crystals) or residual solvents. Mitigate by standardizing recrystallization solvents and drying protocols (vacuum desiccation for 24h). Cross-reference with DSC/TGA to identify phase transitions and solvent loss events .

Q. Why do catalytic studies report conflicting activity data for nitrosoaniline-based redox mediators?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。